Chemical structure and properties of 1,5-Bis(4-nitrophenoxy)pentane
Chemical structure and properties of 1,5-Bis(4-nitrophenoxy)pentane
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,5-Bis(4-nitrophenoxy)pentane. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who require a detailed understanding of this molecule. The guide delves into the compound's molecular architecture, supported by crystallographic data, and offers detailed protocols for its synthesis and analytical characterization.
Introduction
1,5-Bis(4-nitrophenoxy)pentane is a symmetrical aromatic ether. Its structure is characterized by a flexible pentane chain linking two rigid p-nitrophenoxy moieties. The presence of the electron-withdrawing nitro groups and the ether linkages bestows upon the molecule specific electronic and conformational properties that are of interest in various chemical and biological contexts. While direct applications of this specific molecule are not widely documented, its structural motifs are found in compounds with reported biological activities, making it a valuable subject for further investigation.[1][2] This guide aims to consolidate the available structural information and provide a robust framework for its synthesis and characterization.
Chemical Structure and Molecular Geometry
The fundamental identity of 1,5-Bis(4-nitrophenoxy)pentane is defined by its molecular formula, C₁₇H₁₈N₂O₆, and a molecular weight of 346.33 g/mol . Its CAS Registry Number is 14467-60-8.
Molecular Connectivity
The molecule consists of a central pentamethylene (pentane-1,5-diyl) linker connected via ether oxygen atoms to the C4 position of two para-nitrophenyl rings.
Caption: 2D representation of 1,5-Bis(4-nitrophenoxy)pentane.
Crystallographic Insights
X-ray crystallographic analysis of 1,5-Bis(4-nitrophenoxy)pentane reveals that the compound crystallizes with two independent molecules in the asymmetric unit.[3] The conformation of the pentamethylene chain is not fully extended; in both molecules, one of the C-C bonds adopts a trans conformation while another exhibits a gauche conformation.[3] This deviation from a fully linear geometry is a critical aspect of its solid-state packing.
The aromatic rings within each molecule are nearly coplanar, with dihedral angles of 3.36(9)° and 4.50(9)°.[3] The nitro groups are slightly twisted out of the plane of their respective attached rings.[3]
Physicochemical Properties
| Property | Value/Description |
| Molecular Formula | C₁₇H₁₈N₂O₆ |
| Molecular Weight | 346.33 g/mol |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Melting Point | Not experimentally determined in the available literature. Related compounds with similar structures have melting points in the range of 100-200 °C.[4][5] |
| Solubility | Expected to be poorly soluble in water and non-polar solvents like hexanes. It is likely to be soluble in polar aprotic solvents such as DMSO, DMF, and moderately soluble in acetone and chlorinated solvents.[6] |
| CAS Number | 14467-60-8 |
Synthesis Protocol
The synthesis of 1,5-Bis(4-nitrophenoxy)pentane can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-nitrophenoxide is reacted with 1,5-dihalopentane.
Caption: Synthetic workflow for 1,5-Bis(4-nitrophenoxy)pentane.
Detailed Experimental Procedure
-
Reagents and Equipment:
-
4-Nitrophenol (2.2 equivalents)
-
1,5-Dibromopentane (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard workup and purification glassware
-
-
Step-by-Step Protocol:
-
To a solution of 4-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The color of the solution should intensify.
-
Add 1,5-dibromopentane to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of cold water with stirring. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 1,5-Bis(4-nitrophenoxy)pentane.
-
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra, the following sections outline the expected spectroscopic characteristics based on the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be symmetrical.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 4H | Aromatic protons ortho to the nitro group |
| ~7.0 | Doublet | 4H | Aromatic protons ortho to the ether linkage |
| ~4.1 | Triplet | 4H | -O-CH₂- protons |
| ~1.9 | Quintet | 4H | -CH₂-CH₂-CH₂- protons (beta to oxygen) |
| ~1.7 | Quintet | 2H | Central -CH₂- proton of the pentane chain |
Note: Predicted chemical shifts are based on standard values for similar functional groups. The exact values may vary depending on the solvent used.[7][8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | Aromatic C-O |
| ~141 | Aromatic C-NO₂ |
| ~126 | Aromatic C-H (ortho to nitro group) |
| ~115 | Aromatic C-H (ortho to ether linkage) |
| ~68 | -O-CH₂- |
| ~29 | -CH₂-CH₂-CH₂- (beta to oxygen) |
| ~22 | Central -CH₂- of the pentane chain |
Note: Predicted chemical shifts are based on standard values. The solvent can influence the exact peak positions.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1520, ~1345 | Asymmetric and symmetric NO₂ stretch (strong) |
| ~1250 | Aryl-O-Alkyl ether stretch (asymmetric) |
| ~1040 | Aryl-O-Alkyl ether stretch (symmetric) |
Note: These are typical ranges for the indicated functional groups.[10][11]
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI-MS), the following features are expected:
-
Molecular Ion (M⁺): A peak at m/z = 346, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The molecule is expected to fragment at the ether linkages and within the pentane chain. Key fragments could include:
Potential Applications and Future Directions
While the specific biological activities of 1,5-Bis(4-nitrophenoxy)pentane have not been extensively reported, related nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[2][15] The presence of two nitrophenyl groups suggests that this molecule could be investigated for similar activities. The flexible pentane linker may allow the two aromatic moieties to adopt conformations suitable for binding to biological targets.
Furthermore, the symmetrical structure and the presence of polar nitro groups make this compound a potential candidate for applications in materials science, such as in the formation of liquid crystals or as a component in polymers.[16]
Future research should focus on the experimental determination of its physicochemical properties, a thorough investigation of its biological activities, and exploration of its potential in materials science applications.
Conclusion
1,5-Bis(4-nitrophenoxy)pentane is a molecule with a well-defined chemical structure, characterized by a flexible aliphatic core and two terminal nitrophenyl groups. This guide has provided a detailed overview of its molecular geometry based on crystallographic data, a reliable protocol for its synthesis, and a predictive analysis of its spectroscopic properties. This information serves as a valuable resource for researchers interested in synthesizing, characterizing, and exploring the potential applications of this compound.
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